Cas no 1784885-77-3 (6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline)

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline derivative with significant utility in pharmaceutical and organic synthesis. Its bromo and methoxy functional groups enhance reactivity, making it a versatile intermediate for constructing complex heterocyclic compounds. The methyl group at the 2-position contributes to steric and electronic modulation, influencing selectivity in synthetic pathways. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules, including CNS-targeting agents, due to its structural resemblance to natural alkaloids. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its stability under standard conditions further facilitates handling and storage in laboratory settings.
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure
1784885-77-3 structure
Product Name:6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No:1784885-77-3
MF:C11H14BrNO
MW:256.138962268829
CID:4779086
Update Time:2025-11-01

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • Inchi: 1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
    • InChI Key: SPBOEGOGZZSNFV-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)CCN(C)C2)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • XLogP3: 2.5
  • Topological Polar Surface Area: 12.5

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B013904-50mg
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1784885-77-3
50mg
$ 625.00 2022-06-07
TRC
B013904-100mg
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1784885-77-3
100mg
$ 1040.00 2022-06-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY337484-1g
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1784885-77-3 ≥95%
1g
¥14850.00 2025-04-17

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:1784885-77-3)6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Order Number:A977853
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:42
Price ($):1862.0
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Additional information on 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Introduction to 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885-77-3)

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885-77-3) is a structurally significant compound belonging to the tetrahydroisoquinoline class, which has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile pharmacological properties. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders.

The molecular framework of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline features a brominated aromatic ring connected to a methoxy-substituted isoquinoline core. The presence of these functional groups imparts unique reactivity and binding characteristics, making it a valuable scaffold for drug discovery efforts. Specifically, the bromine atom at the 6-position enhances electrophilicity, facilitating further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Meanwhile, the methoxy group at the 7-position contributes to hydrogen bonding interactions and modulates metabolic stability.

In recent years, tetrahydroisoquinoline derivatives have been extensively studied for their potential therapeutic applications. Notably, compounds with similar structural motifs have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The methyl group at the 2-position further fine-tunes the electronic properties of the molecule, influencing its binding affinity to biological targets. This structural diversity allows chemists to explore a wide range of pharmacological effects by modifying other substituents or introducing new functional groups.

One of the most compelling aspects of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is its utility in generating novel pharmacophores for treating neurological disorders. For instance, recent studies have highlighted its role as a precursor in developing small-molecule modulators of monoamine transporters. These transporters are critical in maintaining neurotransmitter homeostasis and are implicated in conditions such as depression, anxiety, and Parkinson’s disease. By leveraging the inherent flexibility of the tetrahydroisoquinoline scaffold, researchers have been able to design molecules that exhibit high selectivity and efficacy.

The synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations starting from readily available aromatic precursors. A common synthetic route begins with the formation of the tetrahydroisoquinoline core through condensation reactions between phenethylamines and carbonyl compounds. Subsequent functionalization steps introduce the bromine and methoxy groups via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The methyl group is often incorporated during later stages using Grignard reagents or other alkylating agents.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential hits based on structural similarity to known bioactive compounds. Molecular docking studies indicate that 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can interact with various protein targets through hydrophobic interactions and π-stacking effects. These interactions are further modulated by the presence of halogen bonds between bromine atoms and nitrogen lone pairs in biological macromolecules.

The pharmacokinetic profile of this compound is also an area of active investigation. In vitro studies suggest that it exhibits moderate solubility in aqueous buffers and undergoes metabolic degradation via cytochrome P450-mediated pathways. These findings are crucial for optimizing drug delivery systems and predicting clinical efficacy. Additionally, preclinical assessments have revealed that derivatives of this scaffold exhibit low toxicity profiles when tested in animal models.

Recent advances in biocatalysis have opened new avenues for synthesizing complex tetrahydroisoquinoline derivatives more efficiently. Enzymatic methods such as P450 monooxygenases have been employed to introduce functional groups with high regioselectivity under mild conditions. This approach not only reduces synthetic costs but also minimizes environmental impact by reducing waste generation.

The versatility of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline extends beyond its role as an intermediate; it also serves as a platform for exploring structure-activity relationships (SAR). By systematically varying substituents at different positions on the core structure, researchers can elucidate key determinants of biological activity. Such SAR studies provide valuable insights into optimizing drug-like properties such as potency、selectivity、and pharmacokinetic behavior.

In conclusion,6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885—77—3) represents a promising compound in medicinal chemistry with significant potential for therapeutic applications。 Its unique structural features enable diverse derivatization strategies,making it an indispensable tool for drug discovery efforts targeting neurological and cardiovascular diseases。 As research continues to uncover new biological functions associated with tetrahydroisoquinoline derivatives,this compound will undoubtedly remain at forefront of innovation in pharmaceutical chemistry。

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Amadis Chemical Company Limited
(CAS:1784885-77-3)6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
A977853
Purity:99%
Quantity:1g
Price ($):1862.0
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